Hydrazinoacetic acid
Overview
Description
Hydrazinoacetic acid is a functional compound utilized in various chemical synthesis processes. It acts as a building block in the preparation of various organic compounds due to its reactive hydrazine and carboxylic acid groups.
Synthesis Analysis
Hydrazinoacetic acid and its derivatives, such as α-boryl-α-hydrazinoacetic acid, can be synthesized from readily available α-borylacetaldehyde. The synthesis process allows for further conversion into various organoboron compounds, highlighting its utility in cross-coupling transformations (Tien et al., 2021).
Molecular Structure Analysis
The structural and chemical properties of hydrazinoacetic acid compounds, especially when complexed with transition metals, have been extensively studied. Research has focused on the formation of different compounds when hydrazinoacetic acid reacts with transition metals, providing insights into its structural versatility (Braibanti et al., 1966).
Chemical Reactions and Properties
Hydrazinoacetic acid undergoes various chemical reactions due to its reactive hydrazine and carboxyl groups. It has been used in Lewis acid catalyzed Diels-Alder reactions, demonstrating its reactivity and applicability in synthesizing complex organic compounds (Sammis et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point of hydrazinoacetic acid derivatives, are crucial for their application in various chemical syntheses. These properties can be influenced by the nature of substituents attached to the hydrazinoacetic acid framework.
Chemical Properties Analysis
Hydrazinoacetic acid exhibits unique chemical properties due to the presence of both a hydrazine and a carboxylic group. Its reactivity is utilized in the synthesis of heterocyclic compounds and organoboron compounds, serving as a versatile intermediate in organic synthesis (Tien et al., 2021).
Scientific Research Applications
Synthesis of Borylated Hydrazino Acid Derivatives : Hydrazinoacetic acid is used as a building block in the synthesis of borylated hydrazino acid derivatives. These derivatives are promising in cross-coupling transformations (Tien et al., 2021).
Functionalization of Peptides : It assists in the solid-phase functionalization of peptides. This process involves coupling partially or fully protected hydrazinoacetic acid derivatives, useful in peptide synthesis (Bonnet et al., 2003).
Inhibitory Activities : Hydrazinoacetic acid demonstrates inhibitory activities on enzymes. It has been used to study its effect on L-phenylalanine ammonia-lyase, showing significant inhibitory action (Munier et al., 1986).
Crystal Structures of Aza-Beta3-Peptides : It is instrumental in obtaining crystals of aza-beta3-peptides, thereby helping in the observation of hydrazino peptides in solid state and contributing to the study of their H-bond networks (Salaün et al., 2005).
Characterization of Carboxyl-Terminal Amino Acids : Used in the characterization of carboxyl-terminal amino acids in peptides and proteins, providing a method for identifying such amino acids through hydrazinolysis (Akabori et al., 1952).
Inhibition of Dopa Decarboxylase : A hydrazino analog of alpha-methyldopa, related to hydrazinoacetic acid, has been studied for its potent inhibition of DOPA decarboxylase both in vitro and in vivo (Porter et al., 1962).
Gluconeogenesis and Ethanol Oxidation : Hydrazinoacetates like ethyl hydrazinoacetate influence gluconeogenesis and ethanol oxidation in rat hepatocytes, indicating their potential in metabolic studies (Rognstad, 1980).
Structural Analogue of GABA : Hydrazinopropionic acid, closely related to hydrazinoacetic acid, has been examined for its effects on amino acid metabolism in the central nervous system of mice (Gelder, 1969).
Safety And Hazards
properties
IUPAC Name |
2-hydrazinylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-4-1-2(5)6/h4H,1,3H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBZUCWNYQUCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161745 | |
Record name | Hydrazinoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinoacetic acid | |
CAS RN |
14150-64-2 | |
Record name | 2-Hydrazinylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14150-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014150642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazinoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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